![molecular formula C12H24FNO B1485855 [(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine CAS No. 2098013-66-0](/img/structure/B1485855.png)
[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine
Descripción general
Descripción
[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine, also known as FCPP, is an organic compound that has been used in a variety of scientific research applications. FCPP has been used to investigate the biochemical and physiological effects of various compounds, as well as to evaluate the efficacy of drugs and other treatments. FCPP is a versatile compound, as it can be synthesized in a variety of ways and can be used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
The synthesis and reactivity of related fluorinated compounds have been extensively studied, offering insights into their potential applications in chemical synthesis. For example, the preparation of indole-containing 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives demonstrates the versatility of fluorinated precursors in synthesizing heterocyclic compounds with potential biological activities (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011). These methodologies highlight the role of fluorinated building blocks in accessing diverse chemical spaces for drug discovery and materials science.
Pharmacological Potential
Fluorinated compounds exhibit significant pharmacological potential, with studies demonstrating their utility in designing novel therapeutic agents. For instance, the development of κ-opioid receptor antagonists showcases the use of fluorinated amines in creating high-affinity ligands with promising applications in treating depression and addiction disorders (Grimwood et al., 2011). This underscores the importance of fluorinated compounds in medicinal chemistry for their role in enhancing drug properties, including metabolic stability and receptor selectivity.
Fluorescence and Imaging Applications
Fluorinated compounds are also valuable in fluorescence-based applications, as evidenced by their use in developing fluorescence derivatization reagents for the detection and analysis of primary amines in liquid chromatography (Ishida, Yamaguchi, Iwata, & Nakamura, 1989). This highlights the role of such compounds in analytical chemistry for sensitive and selective detection methods, which are crucial in biochemical analyses and diagnostics.
Material Science and Organic Electronics
In the field of material science, particularly in the development of organic electronics, fluorinated compounds contribute to the design of novel materials with enhanced properties. For example, the synthesis of a benzodithiophene-based novel electron transport layer for polymer solar cells illustrates the application of fluorinated materials in improving the efficiency of photovoltaic devices (Hong‐I Kim et al., 2014). These advancements demonstrate the significance of fluorinated compounds in contributing to the development of next-generation electronic and photonic materials.
Propiedades
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-3-propan-2-yloxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24FNO/c1-11(2)15-9-5-8-14-10-12(13)6-3-4-7-12/h11,14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNVLXWBYGQGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(3-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485773.png)
![1-{[Benzyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485775.png)
![1-{[(4-Methoxy-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485776.png)

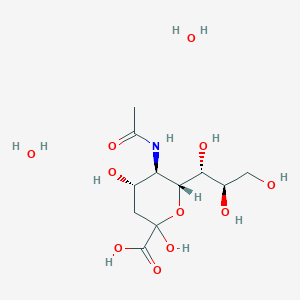

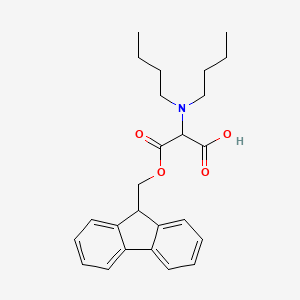
![4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1485786.png)
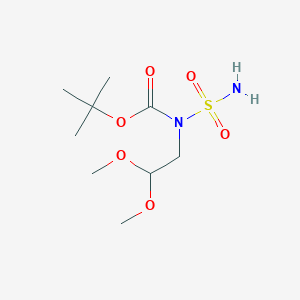

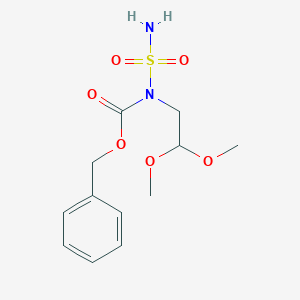
![2-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485793.png)
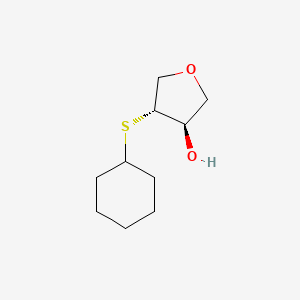
![4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485795.png)